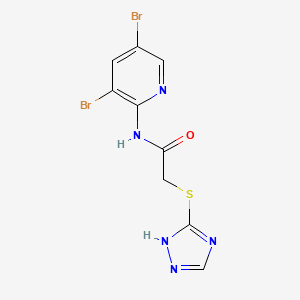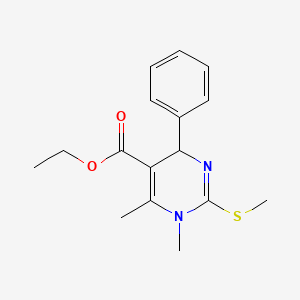![molecular formula C18H12ClFN8O2 B15012901 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012901.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a hydrazide group
Méthodes De Préparation
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of precursor compounds.
Formation of the triazole ring: This step typically involves cyclization reactions using appropriate reagents and conditions.
Coupling of the oxadiazole and triazole rings: This is done through condensation reactions, often using hydrazine derivatives.
Analyse Des Réactions Chimiques
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen peroxide . Major products formed from these reactions include various substituted derivatives with altered electronic and steric properties .
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . The pathways involved in its action are still under investigation, but it is believed to affect cellular processes related to DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbohydrazide: This compound lacks the phenyl and chlorofluorophenyl groups, resulting in different reactivity and applications.
3-nitro-1,2,5-oxadiazol-4-yl derivatives: These compounds have different substituents on the oxadiazole ring, affecting their chemical properties and uses.
1,2,4-oxadiazole derivatives: These compounds have a different ring structure, leading to variations in stability and reactivity.
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which provides a wide range of chemical and biological activities .
Propriétés
Formule moléculaire |
C18H12ClFN8O2 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H12ClFN8O2/c19-12-7-4-8-13(20)11(12)9-22-24-18(29)14-15(10-5-2-1-3-6-10)28(27-23-14)17-16(21)25-30-26-17/h1-9H,(H2,21,25)(H,24,29)/b22-9+ |
Clé InChI |
PEEWSIGVELILQP-LSFURLLWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC=C4Cl)F |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)

![4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012835.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012851.png)
![1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea](/img/structure/B15012854.png)
![2-ethoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15012860.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15012864.png)
![(3Z)-5-bromo-1-methyl-3-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15012872.png)
![N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B15012874.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B15012883.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B15012907.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B15012923.png)
![4-Amino-N'-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15012925.png)
